

In Vitro Stability and Degradation of 3-(N-Nitrosomethylamino)propionaldehyde: A Technical Guide

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Compound of Interest		
	3-(N-	
Compound Name:	Nitrosomethylamino)propionaldeh	
	yde	
Cat. No.:	B133915	Get Quote

Disclaimer: **3-(N-Nitrosomethylamino)propionaldehyde** (NMPA) is a potent carcinogen, and all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting. The following guide is based on established principles of chemical stability testing and in vitro drug metabolism. Due to a lack of specific published literature on the in vitro stability and degradation of NMPA, the quantitative data, detailed protocols, and degradation pathways presented herein are illustrative and intended to provide a framework for designing and conducting such studies.

Introduction

3-(N-Nitrosomethylamino)propionaldehyde (NMPA) is a nitrosamine compound that has been identified as a potent carcinogen.[1] It is formed from the in vitro N-nitrosation of arecoline, a primary alkaloid present in the areca nut, which is the main component of betel quid.[2] Given its carcinogenic nature and its presence in human saliva following betel quid chewing, understanding the stability and degradation of NMPA under various in vitro conditions is of significant interest to researchers in toxicology, drug development, and public health. This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro stability and degradation of NMPA.



Physicochemical Properties of NMPA

Property	Value/Description
IUPAC Name	3-(methyl-nitroso-amino)propanal
Synonyms	3-(N-Nitrosomethylamino)propionaldehyde, MNPA
Molecular Formula	C4H8N2O2
Molecular Weight	116.12 g/mol
Appearance	Not specified in literature; likely an oil or solid
CAS Number	85502-23-4[3]

In Vitro Stability Assessment

The in vitro stability of a compound is typically assessed under various conditions to understand its susceptibility to degradation. Key factors influencing stability include pH and temperature.

Illustrative pH-Dependent Stability of NMPA

The stability of NMPA can be evaluated across a range of pH values to simulate different physiological and experimental conditions. The following table presents a hypothetical summary of NMPA's stability at 37°C.

рН	Half-life (t½) (hours)	Degradation Rate Constant (k) (h ⁻¹)
3.0	12	0.0578
5.0	48	0.0144
7.4 (Physiological)	72	0.0096
9.0	24	0.0289



Note: The data in this table is illustrative and not based on published experimental results for NMPA.

Illustrative Temperature-Dependent Stability of NMPA

Temperature is a critical factor in chemical kinetics. The stability of NMPA at a physiological pH of 7.4 can be assessed at different temperatures to determine its shelf-life under various storage conditions.

Temperature (°C)	Half-life (t½) (hours)	Degradation Rate Constant (k) (h ⁻¹)
4 (Refrigerated)	1500	0.00046
25 (Room Temp)	200	0.00347
37 (Physiological)	72	0.00963
50	25	0.02773

Note: The data in this table is illustrative and not based on published experimental results for NMPA.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible stability and degradation data.

Protocol for pH-Dependent Stability Study

This protocol outlines a general procedure for determining the stability of NMPA at various pH values.

Objective: To determine the degradation kinetics of NMPA in aqueous solutions of different pH.

Materials:

NMPA standard

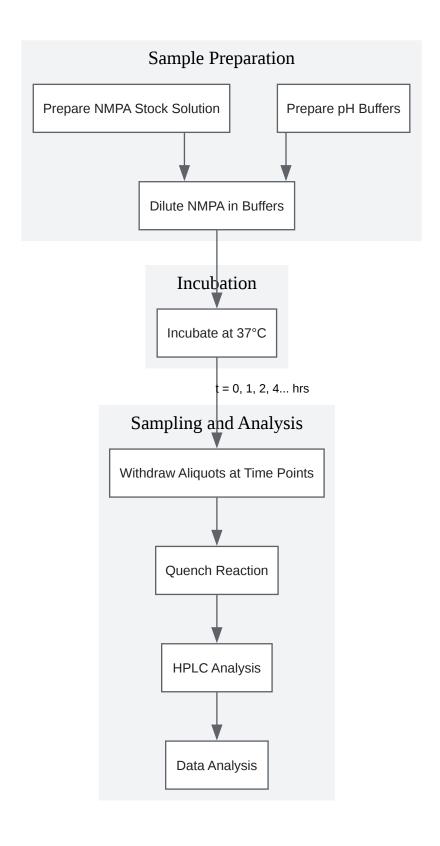


- Buffers of various pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
- Incubator or water bath
- HPLC system with UV or MS detector
- Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

- Prepare stock solutions of NMPA in a suitable solvent (e.g., acetonitrile or DMSO).
- Prepare working solutions by diluting the stock solution into the respective pH buffers to a final concentration of, for example, 10 μ M.
- Incubate the solutions at a constant temperature (e.g., 37°C).
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the sample.
- Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold quenching solution to stop further degradation.
- Analyze the samples by a validated HPLC method to determine the remaining concentration of NMPA.
- Calculate the half-life and degradation rate constant at each pH.





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Workflow for pH-dependent stability study.



Protocol for In Vitro Metabolic Stability in Liver Microsomes

This protocol describes a method to assess the metabolic stability of NMPA using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the intrinsic clearance of NMPA in liver microsomes.

Materials:

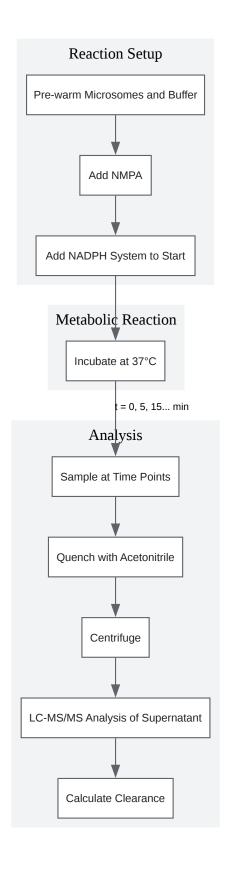
- NMPA standard
- Pooled liver microsomes (e.g., human, rat, mouse)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- NADPH regenerating system (or NADPH)
- Incubator or water bath at 37°C
- Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of NMPA.
- Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
- Initiate the reaction by adding NMPA (final concentration, e.g., 1 μ M) and the NADPH regenerating system to the microsome suspension.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Stop the reaction by adding the aliquot to the cold quenching solution.
- Centrifuge the samples to precipitate proteins.



- Analyze the supernatant by LC-MS/MS to quantify the remaining NMPA.
- Calculate the in vitro half-life and intrinsic clearance.





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Workflow for metabolic stability in liver microsomes.

Postulated Degradation and Metabolic Pathways

The degradation of NMPA in vitro can occur through chemical hydrolysis and enzymatic metabolism.

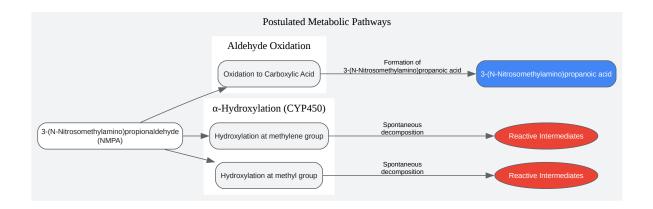
Chemical Degradation

Under acidic or basic conditions, the aldehyde functional group of NMPA could be susceptible to hydration and other reactions. The N-nitroso group can also be subject to degradation, potentially leading to denitrosation.

Metabolic Degradation

Based on the metabolism of other nitrosamines, the primary route of metabolic activation is expected to be α -hydroxylation, catalyzed by cytochrome P450 enzymes. This can occur at the methyl group or the methylene carbon adjacent to the nitroso group. These hydroxylated intermediates are unstable and can break down to form reactive species that can bind to cellular macromolecules. Another potential metabolic pathway is the oxidation of the aldehyde group to a carboxylic acid.





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Postulated metabolic pathways of NMPA.

Conclusion

The in vitro stability and degradation of **3-(N-Nitrosomethylamino)propionaldehyde** are critical parameters for understanding its toxicological profile and potential for human harm. While specific experimental data for NMPA is not readily available in the public domain, the methodologies and frameworks presented in this guide provide a solid foundation for researchers to design and execute studies to fill this knowledge gap. Such studies are essential for a comprehensive risk assessment of this potent carcinogen.

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